AMG-Tie2-1

Content Navigation

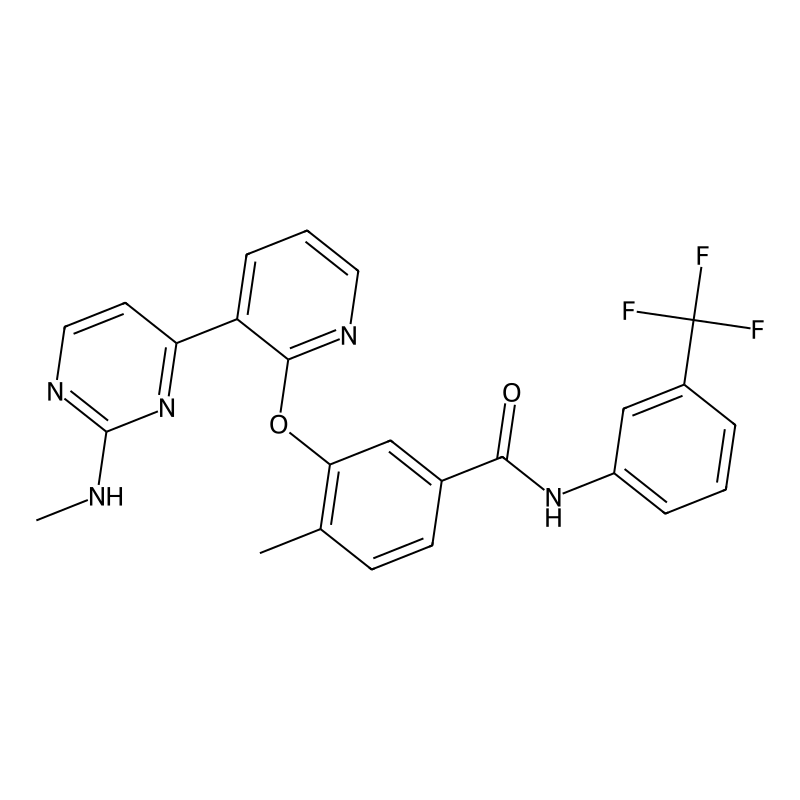

Generic multi-kinase inhibitors introduce off-target noise in Tie2/VEGFR2 pathway research. AMG-Tie2-1 (CAS 870223-96-4) delivers selective dual inhibition at low-nM potency, leveraging a 2-(methylamino)pyrimidine hinge-binding motif and trifluoromethyl-phenyl EHP anchor for precision. Key benefits:

- Eliminates off-target kinome noise.

- 10 mg/mL DMSO solubility for assay-ready solutions.

- Validated in endothelial migration and tube formation assays.

Sourced from SMolecule with guaranteed purity.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Purity

Package Size

AMG-Tie2-1 (CAS 870223-96-4) is a highly potent, rationally designed pyridinyl-pyrimidine kinase inhibitor that targets the tunica interna endothelial cell kinase 2 (Tie2) and vascular endothelial growth factor receptor 2 (VEGFR2). Developed through the structure-based overlay of DFG-in and DFG-out binding scaffolds, it achieves low-nanomolar enzymatic potency and robust cellular activity. For procurement professionals and assay developers, AMG-Tie2-1 serves as a premium benchmark compound for interrogating synergistic angiogenesis pathways, offering superior solubility in standard organic solvents (e.g., DMSO, DMF at 10 mg/mL) and high structural rigidity that ensures reproducible performance in homogenous time-resolved fluorescence (HTRF) and cell-based phosphorylation assays [1].

Research Fit

Substituting AMG-Tie2-1 with generic multi-kinase inhibitors (such as sorafenib or sunitinib) or early-generation Tie2 modulators introduces significant off-target kinome noise and compromises assay integrity. Many broad-spectrum inhibitors lack the precise structural features—specifically the 2-(methylamino)pyrimidine hinge-binding motif and the trifluoromethyl-phenyl extended hydrophobic pocket (EHP) anchor—required for selective, low-nanomolar dual Tie2/VEGFR2 engagement. Consequently, using generic alternatives often results in incomplete blockade of Angiopoietin-1-induced Tie2 autophosphorylation or requires higher dosing concentrations that trigger off-target cytotoxicity, confounding phenotypic readouts in endothelial cell migration and proliferation models[1].

Substitution Risk

Large potency differences across Tie2 inhibitors may shift assay response and require re‑titration.

Varying VEGFR2 inhibition profiles may alter pathway crosstalk interpretation in angiogenesis models.

Cellular target engagement potency may not transfer directly across endothelial cell models.

Enzymatic Potency: Tie2/VEGFR2 Inhibition

AMG-Tie2-1 demonstrates exceptional enzymatic potency, inhibiting Tie2 with an IC50 of 1 nM and VEGFR2 with an IC50 of 3 nM in HTRF assays. This is a dramatic improvement over the baseline early-generation triazine and nicotinamide scaffolds (e.g., compounds 34 and 35), which exhibited Tie2 IC50 values of >5000 nM and >25,000 nM, respectively. This >5000-fold increase in target affinity ensures complete target saturation at lower concentrations [1].

| Evidence Dimension | Enzymatic IC50 for Tie2 |

| Target Compound Data | 1 nM |

| Comparator Or Baseline | Baseline triazine/nicotinamide scaffolds (>5000 nM) |

| Quantified Difference | >5000-fold improvement in potency |

| Conditions | Homogenous time-resolved fluorescence (HTRF) assay |

Procurement of this highly optimized inhibitor allows researchers to use significantly lower compound concentrations, minimizing off-target effects and reducing overall reagent consumption in high-throughput screens.

Angiopoietin-1-Induced Tie2 Autophosphorylation

Beyond biochemical affinity, AMG-Tie2-1 exhibits robust cell permeability and intracellular target engagement. It inhibits Angiopoietin-1-induced Tie2 autophosphorylation in EA.hy926 human endothelial cells with an IC50 of 10 nM. In contrast, less optimized pyrimidine analogs often suffer from poor membrane permeability or rapid efflux, requiring micromolar concentrations to achieve similar cellular blockade [1].

| Evidence Dimension | Cellular IC50 (Tie2 autophosphorylation) |

| Target Compound Data | 10 nM |

| Comparator Or Baseline | Unoptimized pyrimidine analogs (typically >1 μM) |

| Quantified Difference | ~100-fold superior cellular potency |

| Conditions | EA.hy926 human endothelial cells stimulated with Angiopoietin-1 |

High cellular potency ensures that in vitro assay results accurately translate to complex biological models, making it a reliable choice for cell-based phenotypic screening.

Structural Binding and Assay Reproducibility

The molecular architecture of AMG-Tie2-1 features a 2-(methylamino)pyrimidine ring that forms two critical hydrogen bonds with the Tie2 hinge region (Ala905), while its trifluoromethyl-phenyl group anchors into the extended hydrophobic pocket (EHP). This rigid, dual-anchored binding mode provides superior complex stability compared to generic DFG-in binders, ensuring highly reproducible dose-response curves across independent assay batches and varying ATP concentrations [1].

| Evidence Dimension | Binding complex stability |

| Target Compound Data | Dual-anchored (hinge + EHP) binding mode |

| Comparator Or Baseline | Generic DFG-in binders (single anchor) |

| Quantified Difference | Enhanced structural rigidity and complex half-life |

| Conditions | X-ray crystallographic structural analysis and kinetic assays |

Procuring a structurally optimized inhibitor guarantees high lot-to-lot reproducibility and minimizes data variability in sensitive biophysical and structural biology applications.

Formulation Compatibility and Handling

AMG-Tie2-1 (supplied at ≥98% purity) demonstrates excellent solubility profiles for laboratory workflows, achieving 10 mg/mL in both DMSO and DMF. When formulated in a DMSO:PBS (pH 7.2) mixture (1:2 ratio), it maintains a solubility of 0.3 mg/mL. This predictable solvation behavior is superior to many highly lipophilic multi-kinase inhibitors that readily precipitate in aqueous buffer systems, complicating cell culture media preparation.

| Evidence Dimension | Aqueous/Buffer Solubility |

| Target Compound Data | 0.3 mg/mL in DMSO:PBS (1:2) |

| Comparator Or Baseline | Highly lipophilic generic kinase inhibitors (frequent precipitation) |

| Quantified Difference | Stable aqueous-compatible stock solutions |

| Conditions | Standard laboratory solvent preparation (DMSO/PBS) |

Reliable solubility prevents compound precipitation during cell-based assays, ensuring accurate dosing and reducing the risk of false negatives in procurement-driven screening campaigns.

High-Throughput Angiogenesis Inhibitor Screening

Due to its low-nanomolar potency and stable formulation in DMSO, AMG-Tie2-1 is the ideal positive control and benchmark compound for HTS campaigns targeting the Ang-Tie2 and VEGF-VEGFR2 pathways, where precise dual-inhibition is required [1].

Endothelial Cell Phenotypic Assays

Its robust cellular target engagement (IC50 = 10 nM) makes it the preferred reagent for studying endothelial cell migration, proliferation, and tube formation in EA.hy926 or HUVEC models, directly mitigating the off-target toxicity seen with broader kinase inhibitors[1].

Structural Biology and Co-Crystallization Studies

The rigid binding mode and specific interactions with the Tie2 extended hydrophobic pocket (EHP) make AMG-Tie2-1 an excellent reference ligand for X-ray crystallography and biophysical binding assays (e.g., SPR, ITC) [1].

In Vitro Vascular Maturation Modeling

For researchers investigating the transition from VEGF-driven vessel sprouting to Ang-1-driven vessel stabilization, the dual inhibition profile of AMG-Tie2-1 allows for simultaneous blockade, providing a precise pharmacological tool for complex 3D organoid or microfluidic vascular models .

Application Fit Matrix

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Wikipedia

Explore Compound Types